molecular formula C18H17BrN2O B2586171 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide CAS No. 852137-39-4

2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide

Cat. No. B2586171
CAS RN: 852137-39-4
M. Wt: 357.251
InChI Key: VUDPDAQJWZZRGT-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide” is a complex organic molecule. It contains an indole ring, which is a significant heterocyclic system in natural products and drugs . The indole ring plays a main role in cell biology and has various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of indole derivatives is complex and diverse. The indole ring system is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been used for the rapid synthesis of 1,2,3-trisubstituted indoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives vary widely depending on their specific structure. For instance, they can be crystalline or amorphous, and their melting points can vary .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide, have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives, which can be optimized for enhanced antiviral effects.

Anti-inflammatory Properties

The indole scaffold is also associated with anti-inflammatory activity. By modulating key pathways in the inflammatory response, indole derivatives can potentially be used to treat conditions characterized by inflammation. This application is particularly relevant in the development of new medications for chronic inflammatory diseases .

Anticancer Potential

Indole-based compounds have been explored for their anticancer potential. Their ability to interact with various biological targets makes them suitable candidates for cancer therapy. Research has focused on synthesizing indole derivatives that can selectively target cancer cells without harming healthy cells .

Antimicrobial Efficacy

The antimicrobial properties of indole derivatives are well-documented. These compounds can act against a broad spectrum of microorganisms, including bacteria and fungi. The indole nucleus can be modified to increase potency and reduce resistance .

Antidiabetic Activity

Indole derivatives have shown promise in the treatment of diabetes. By influencing insulin secretion and glucose metabolism, these compounds can help in managing blood sugar levels. Further research is needed to understand their mechanism of action and potential as antidiabetic agents .

Neuroprotective Effects

The neuroprotective effects of indole derivatives are an area of growing interest. These compounds may protect nerve cells from damage and could be beneficial in the treatment of neurodegenerative diseases. The indole nucleus’s ability to cross the blood-brain barrier makes it a valuable feature for neurological applications .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. Synthetic analogs of this compound, including indole-based benzamides, could be used to influence plant development and productivity .

Material Science Applications

Indole derivatives have been utilized in material science for the development of functional materials. Their unique chemical properties allow them to be incorporated into various materials for improved performance and functionality .

Mechanism of Action

The mechanism of action of indole derivatives is diverse and depends on their specific structure and the biological system they interact with. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety and hazards associated with indole derivatives depend on their specific structure and use. Some indole derivatives may pose risks due to their biological activity .

Future Directions

The future directions in the study of indole derivatives include the development of novel methods of synthesis, the investigation of their biological activity, and their use in the treatment of various diseases .

properties

IUPAC Name

2-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O/c1-12-9-14-10-13(7-8-17(14)21(12)2)11-20-18(22)15-5-3-4-6-16(15)19/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDPDAQJWZZRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide

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